4-Deschloro-2-chloro Sibutramine Hydrochloride
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Overview
Description
4-Deschloro-2-chloro Sibutramine Hydrochloride is a chemical compound with the molecular formula C17H26ClN•HCl and a molecular weight of 316.31 . It is primarily used in research settings, particularly in the field of proteomics . This compound is a derivative of Sibutramine, a well-known weight loss agent, and is characterized by the presence of a chlorine atom at the second position and the absence of a chlorine atom at the fourth position on the phenyl ring.
Preparation Methods
The synthesis of 4-Deschloro-2-chloro Sibutramine Hydrochloride involves several steps, typically starting with the preparation of the intermediate compounds. The synthetic route generally includes:
Step 1: Preparation of the intermediate by reacting 2-chlorobenzyl chloride with cyclobutanone in the presence of a base.
Step 2: The intermediate is then subjected to reductive amination with N,N-dimethylamine to form the desired product.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to enhance the yield and purity of the product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
4-Deschloro-2-chloro Sibutramine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).
Scientific Research Applications
4-Deschloro-2-chloro Sibutramine Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In biological research, it is used to study the effects of structural modifications on the biological activity of Sibutramine derivatives.
Medicine: Although not intended for therapeutic use, it serves as a model compound in medicinal chemistry to explore potential pharmacological activities.
Mechanism of Action
The mechanism of action of 4-Deschloro-2-chloro Sibutramine Hydrochloride is similar to that of Sibutramine. It primarily acts as a norepinephrine, serotonin, and dopamine reuptake inhibitor. By inhibiting the reuptake of these neurotransmitters, it increases their levels in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is associated with its effects on weight loss and appetite suppression .
Comparison with Similar Compounds
4-Deschloro-2-chloro Sibutramine Hydrochloride can be compared with other similar compounds such as:
Sibutramine Hydrochloride: The parent compound, known for its weight loss properties.
2-Chloro Sibutramine Hydrochloride: A derivative with a chlorine atom at the second position.
4-Chloro Sibutramine Hydrochloride: A derivative with a chlorine atom at the fourth position.
The uniqueness of this compound lies in its specific structural modification, which may result in different pharmacological properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C17H27Cl2N |
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Molecular Weight |
316.3 g/mol |
IUPAC Name |
1-[1-(2-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-7-11-17)14-8-5-6-9-15(14)18;/h5-6,8-9,13,16H,7,10-12H2,1-4H3;1H |
InChI Key |
AOQSMDJNCAAYER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=CC=C2Cl)N(C)C.Cl |
Origin of Product |
United States |
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